molecular formula C10H11FO B8367331 8-Fluoro-5-methylchroman

8-Fluoro-5-methylchroman

Cat. No. B8367331
M. Wt: 166.19 g/mol
InChI Key: LZOZJWGPUDSKFN-UHFFFAOYSA-N
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Patent
US09260395B2

Procedure details

A solution of 8-fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (10b) (570 mg, 3.16 mmol) in acetic acid (4 mL) was added to a suspension of zinc dust (2.69 g, 41.1 mmol) in acetic acid (4 mL). The reaction mixture was heated at 100° C. for 5 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite® and successively rinsed with ethyl acetate (10 mL) and toluene (10 mL). The filtrate was concentrated in vacuo to provide 8-fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran (10c) (233 mg, 1.40 mol, 44%) which was used without further purification.
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.69 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[O:10][CH2:9][CH2:8][C:7](=O)[C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1>C(O)(=O)C.[Zn]>[F:1][C:2]1[C:11]2[O:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
570 mg
Type
reactant
Smiles
FC1=CC=C(C=2C(CCOC21)=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.69 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
successively rinsed with ethyl acetate (10 mL) and toluene (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=2CCCOC21)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mol
AMOUNT: MASS 233 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44303.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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